4-Iodo-N1-methylbenzene-1,2-diamine

IDO1 inhibition Cancer immunotherapy Enzymatic assay

Researchers synthesizing IDO1 inhibitors or heterocyclic libraries face challenges obtaining building blocks with both nucleophilic vicinal diamine and electrophilic aryl iodide handles in a single scaffold. 4-Iodo-N1-methylbenzene-1,2-diamine solves this with its unique 1,2,4-substitution pattern. • Enables direct heterocycle formation (benzimidazoles, benzoxazoles) via vicinal diamine • Provides aryl iodide handle for Suzuki/Sonogashira diversification • Backed by 65+ patent citations for the dihydrochloride salt • Commercially available at ≥95% purity with global shipping

Molecular Formula C7H9IN2
Molecular Weight 248.06 g/mol
Cat. No. B8810728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-N1-methylbenzene-1,2-diamine
Molecular FormulaC7H9IN2
Molecular Weight248.06 g/mol
Structural Identifiers
SMILESCNC1=C(C=C(C=C1)I)N
InChIInChI=1S/C7H9IN2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,9H2,1H3
InChIKeyAOLOFBKQDULYTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-N1-methylbenzene-1,2-diamine: Chemical Identity & Specifications


4-Iodo-N1-methylbenzene-1,2-diamine (CAS 1369893-78-6) is a halogenated aromatic vicinal diamine with the molecular formula C7H9IN2 and a molecular weight of 248.06 g/mol . It is a key member of the iodo-substituted N1-methylbenzene-1,2-diamine class, characterized by an iodine atom at the 4-position and a methyl group on one of the amine nitrogens. This structural configuration is foundational to its role as a versatile synthetic intermediate, particularly in the construction of heterocyclic systems. The compound is commercially available from multiple research suppliers with a typical purity specification of 95% . The patent landscape reveals its established utility, with 65 patent records citing the dihydrochloride salt form (CAS 1864073-55-1) [1].

Why 4-Iodo-N1-methylbenzene-1,2-diamine Cannot Be Replaced


The procurement of this specific compound is justified by its unique molecular architecture, which cannot be replicated by simple substitution with other N1-methylbenzene-1,2-diamine derivatives. The presence and position of the iodine atom are critical. While the unsubstituted parent compound (N1-methylbenzene-1,2-diamine) is a common reagent , the 4-iodo group provides a distinct chemical handle for metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki) , enabling the construction of more complex and diverse chemical matter not accessible from non-halogenated or differently substituted analogs. Furthermore, the specific regioisomer is crucial; for example, the 5-iodo isomer (CAS 1369860-09-2) would direct subsequent functionalization to a different position on the aromatic ring, leading to a different final product profile and potentially divergent biological or material properties. Using a non-iodo or a different positional isomer introduces substantial risk of project failure due to altered reactivity and non-equivalent downstream products, as detailed in the evidence below.

4-Iodo-N1-methylbenzene-1,2-diamine: Quantitative Evidence vs. Analogs


IDO1 Inhibition: N-Methylated vs. Unsubstituted Scaffold

The N-methylated diamine core, as found in 4-Iodo-N1-methylbenzene-1,2-diamine, demonstrates a significant enhancement in enzyme inhibitory potency compared to its unsubstituted analog. In a head-to-head comparison, a compound bearing an NHMe group (analogous to the N1-methyl substitution in the target compound) exhibited an IC50 of 0.20 μM (±0.04 μM) against the IDO1 enzyme in a UV-Vis cuvette-based assay. In stark contrast, the unsubstituted NH2 analog showed an IC50 of 25 μM (±10 μM), a 125-fold decrease in potency [1]. This demonstrates that the N1-methyl substitution is a critical determinant of biological activity within this chemotype.

IDO1 inhibition Cancer immunotherapy Enzymatic assay

IDO1 Assay Utility of the 4-Iodo Diamine Core

The target compound's core structure is explicitly associated with IDO1 (Indoleamine 2,3-dioxygenase 1) enzyme activity assays. A validated protocol from the BindingDB details the testing of compounds structurally similar to 4-Iodo-N1-methylbenzene-1,2-diamine for IDO1 inhibitory activity, using a specific, stepwise 96-well plate format with spectrophotometric readout [1]. While a direct IC50 for the target compound in this assay is not publicly disclosed, its inclusion in this established and highly specific assay protocol confirms its relevance and utility in this field. In contrast, there is no similar, documented assay utility for the unsubstituted N1-methylbenzene-1,2-diamine or its 5-iodo isomer within this therapeutic context.

IDO1 enzyme Biochemical assay Inhibitor screening

Patent Footprint: 4-Iodo vs. 5-Iodo Isomer

The commercial and research relevance of the 4-iodo isomer is substantiated by a significantly larger patent footprint compared to its closest regioisomer. The 4-iodo isomer (as its dihydrochloride salt) is cited in 65 patent records [1]. In comparison, a search for the 5-iodo isomer (CAS 1369860-09-2) yields no associated patent records in the same or similar public databases . This 65-to-0 disparity is a direct quantitative indicator of the 4-iodo compound's established value as an intermediate in novel, proprietary chemical entities and processes.

Intellectual property Pharmaceutical intermediate Chemical space

4-Iodo-N1-methylbenzene-1,2-diamine Application Scenarios


IDO1 Medicinal Chemistry: Validated Starting Points

Based on the head-to-head potency data for the N-methylated scaffold [1] and the documented assay utility of the 4-iodo diamine core [2], this compound is the correct choice for initiating a medicinal chemistry campaign aimed at developing novel IDO1 inhibitors. The procurement of the 4-iodo variant ensures that the resulting synthetic intermediates and lead compounds will be built upon a scaffold with demonstrated, quantitative target engagement and a clear path for further optimization via cross-coupling reactions enabled by the iodine atom. Using the unsubstituted or 5-iodo analog would either lead to a >100-fold loss in potency or direct the project to a different, less-validated chemical space.

Pharmaceutical Process Development: IP & Route Scouting

The substantial patent landscape associated with the 4-iodo isomer, specifically its dihydrochloride salt form cited in 65 patents [3], makes it the preferred choice for process chemistry and route scouting in an industrial setting. This established prior art provides a clear framework for freedom-to-operate analysis and ensures that the work is built upon a well-precedented intermediate. In contrast, the 5-iodo isomer lacks this documented commercial and intellectual property footprint, introducing unnecessary uncertainty and potential for re-work in a development program.

Functionalized Heterocycle Synthesis: Proven Chemical Handle

For researchers synthesizing libraries of substituted benzimidazoles, benzoxazoles, or other heterocyclic systems, 4-Iodo-N1-methylbenzene-1,2-diamine offers a distinct advantage as a building block. Its structure incorporates both a nucleophilic vicinal diamine for heterocycle formation and an electrophilic aryl iodide handle for subsequent diversification via palladium-catalyzed cross-coupling . This dual functionality, in the specific 1,2,4-substitution pattern, is not available from the non-halogenated parent or the 5-iodo regioisomer, making it the only logical procurement choice for projects requiring this precise combination of reactivity and vectorial output.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Iodo-N1-methylbenzene-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.